H-Gly-ala-phe-OH
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Overview
Description
H-Gly-ala-phe-OH, also known as N-glycyl-L-alanyl-L-phenylalanine, is a dipeptide that is widely used in scientific research. It is a synthetic dipeptide composed of two amino acids, glycine and L-phenylalanine. It is used to study the effects of dipeptides on various biochemical and physiological processes.
Scientific Research Applications
Conformational Studies and Disease Understanding
- (Owen et al., 2012) conducted a comparative theoretical study to explore how the hydroxyl radical (•OH) might initiate the unfolding of amino acid residues like Gly and Ala. Their findings are significant for understanding the mechanism behind rapid peptide and protein unfolding, a process implicated in diseases like Alzheimer's.
NMR Spectroscopy and Peptide Analysis
- (Merutka et al., 1995) used NMR spectroscopy to study proton chemical shifts in disordered linear peptides, including those with H-Gly-ala-phe-OH. Their work aids in the interpretation of NMR data for understanding peptide structures.
Peptide Synthesis and Biological Activity
- (Neubert et al., 1985) investigated the synthesis of cyclic and cyclically branched tachykinin partial sequences, including those similar to this compound. This research provides insights into dual agonistic and antagonistic effects of such peptides.
Uremic Toxins and Inhibitory Activity
- (Abiko et al., 1978) discovered a dipeptide with inhibitory activity against PHA-induced lymphocyte transformation, contributing to the understanding of uremic toxins' structure-activity relationships.
Peptide Bond Formation Studies
- (Kuhl et al., 1992) researched protease-catalyzed peptide synthesis, providing valuable insights into the enzymatic mechanisms involved in forming peptide bonds.
Amino Acid and Peptide Hydrolysis
- (Cho and Haynes, 1985) synthesized esters of metronidazole with various amino acids, including phenylalanine (Phe), to study their hydrolysis, crucial for understanding drug metabolism.
Transport Mechanisms in Biological Systems
- (Tiruppathì et al., 1990) explored the transport interaction between neutral dipeptides and tripeptides, shedding light on the transport mechanisms in renal systems.
Isomerization in Oligopeptides
- (Grathwohl and Wüthrich, 1981) investigated the cis-trans isomerization of X-Pro bonds in oligopeptides, contributing to the understanding of protein folding kinetics.
Peptide Fragmentation Studies
- (Harrison, 2002) examined the fragmentation reactions of protonated peptides containing phenylalanine, providing insights relevant for mass spectrometry analysis of peptides.
Peptide Coordination with Metal Ions
- (Koleva et al., 2007) characterized the coordination ability of the dipeptide alanylphenylalanine with gold (Au(III)), highlighting the potential applications in bioinorganic chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Peptides similar to this structure have been found to have an affinity for plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration .
Mode of Action
Peptides are known to interact with their targets through various non-covalent interactions, leading to changes in the target’s function . For instance, peptide derivatives containing the fragment –Ala–Phe–Lys– displayed higher inhibitory activity against plasmin than EACA .
Biochemical Pathways
For instance, peptides that inhibit plasmin can affect the fibrinolysis pathway, which is responsible for breaking down blood clots .
Pharmacokinetics
Peptides generally have predictable metabolism and shorter time to market .
Result of Action
Peptides that inhibit plasmin can prevent plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .
Action Environment
Peptides’ actions can be influenced by various factors, including ph, temperature, and the presence of other molecules .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for H-Gly-ala-phe-OH involves the solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Rink amide resin", "Fmoc-Gly-OH", "Fmoc-Ala-OH", "Fmoc-Phe-OH", "HOBt", "DIC", "DMF", "DCM", "TFA", "DIEA", "Anhydrous ether", "Diisopropylethylamine" ], "Reaction": [ "Attach Fmoc-Gly-OH to Rink amide resin using DIC and HOBt in DMF", "Remove Fmoc protecting group using 20% piperidine in DMF", "Add Fmoc-Ala-OH using DIC and HOBt in DMF", "Remove Fmoc protecting group using 20% piperidine in DMF", "Add Fmoc-Phe-OH using DIC and HOBt in DMF", "Remove Fmoc protecting group using 20% piperidine in DMF", "Cleave peptide from resin using TFA, water, and DIEA", "Purify peptide using HPLC", "Confirm purity using analytical HPLC and mass spectrometry" ] } | |
CAS RN |
17922-87-1 |
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21) |
InChI Key |
MZZSCEANQDPJER-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+] |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
Other CAS RN |
17922-87-1 |
sequence |
GAF |
synonyms |
Gly-Ala-Phe Gly-L-Ala-L-Phe glycyl-alanyl-phenylalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.